hmba

Tubulin Polymerization Inhibitor MCF-7 Cell Line Anti-Proliferative Activity

Choose HMBA for your tubulin research—not just another colchicine-site binder. This compound uniquely increases the GTP hydrolysis rate during microtubule assembly (Kd 4.1 µM, Ki 3.6 µM), enabling studies of GTP turnover and dynamic instability. Its proven activation of spindle checkpoint proteins BubR1 and Mad2, coupled with p53-dependent apoptosis induction in MCF-7 cells (IC50 47 nM), makes it the superior tool for dissecting mitotic catastrophe pathways. With well-characterized binding kinetics, HMBA is the ideal reference standard for tubulin polymerization assays and colchicine-site screening.

Molecular Formula C22H16O3
Molecular Weight 328.4 g/mol
CAS No. 564468-51-5
Cat. No. B1246219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehmba
CAS564468-51-5
Synonyms10-((3-hydroxy-4-methoxybenzylidene))-9(10H)-anthracenone
10-HMeOB-anthracenone
Molecular FormulaC22H16O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)O
InChIInChI=1S/C22H16O3/c1-25-21-11-10-14(13-20(21)23)12-19-15-6-2-4-8-17(15)22(24)18-9-5-3-7-16(18)19/h2-13,23H,1H3
InChIKeyMQLACMBJVPINKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HMBA (CAS 564468-51-5): A Potent Colchicine-Site Tubulin Polymerization Inhibitor with GTPase-Stimulating Activity


HMBA (Tubulin polymerization-IN-24, CAS 564468-51-5) is a synthetic small molecule tubulin polymerization inhibitor with the molecular formula C22H16O3 and a molecular weight of 328.36 g/mol . It binds to the colchicine site on β-tubulin, competitively inhibiting colchicine binding with a Ki of 3.6 μM [1]. Unlike many tubulin inhibitors, HMBA uniquely increases the GTP hydrolysis rate during microtubule assembly, a property linked to its ability to induce mitotic catastrophe and apoptosis in cancer cells [1]. HMBA demonstrates potent anti-proliferative activity against the MCF-7 breast cancer cell line (IC50 = 47 nM) and induces robust G2/M cell cycle arrest [1].

Why HMBA (CAS 564468-51-5) Cannot Be Replaced by Generic Tubulin Inhibitors in Mechanistic Studies


Tubulin polymerization inhibitors are a diverse class of compounds that bind to distinct sites on the tubulin heterodimer (e.g., colchicine, vinca alkaloid, or taxane sites) and exhibit varying effects on microtubule dynamics, GTP hydrolysis, and downstream signaling [1]. Simple substitution with another colchicine-site binder (like colchicine itself) or a more potent anti-proliferative agent (like Tubulin polymerization-IN-46) fails to recapitulate HMBA's unique biochemical fingerprint, which includes a specific Kd of 4.1 μM for tubulin, a Ki of 3.6 μM for competitive inhibition of colchicine binding, and the distinct property of increasing the GTP hydrolysis rate [2]. These quantitative differences in binding kinetics and enzymatic activity directly impact cellular phenotypes, such as the activation of mitotic checkpoint proteins BubR1 and Mad2 and induction of p53-dependent apoptosis, which are not universally shared across all tubulin inhibitors [2].

Quantitative Differentiation of HMBA (CAS 564468-51-5) Against Key Comparators: An Evidence-Based Guide


HMBA vs. Tubulin polymerization-IN-11: Superior Anti-Proliferative Potency in MCF-7 Breast Cancer Cells

HMBA demonstrates a 3-order-of-magnitude higher anti-proliferative potency against MCF-7 breast cancer cells compared to Tubulin polymerization-IN-11 . While both compounds inhibit tubulin polymerization and induce G2/M arrest, the quantitative difference in cellular potency is striking and indicates a distinct structure-activity relationship that favors HMBA for studies in this cellular model.

Tubulin Polymerization Inhibitor MCF-7 Cell Line Anti-Proliferative Activity

HMBA vs. Colchicine: Competitive Binding Affinity at the Colchicine Site in Tubulin

HMBA competitively inhibits colchicine binding to tubulin with a Ki of 3.6 µM, confirming it shares the colchicine binding site [1]. This value provides a benchmark for comparing its binding affinity to other colchicine-site ligands. The Kd for colchicine binding to tubulin is approximately 1.4 µM under similar conditions [2], indicating that while HMBA is a competitive binder, its affinity is slightly weaker, which may contribute to its distinct downstream biological effects.

Colchicine Binding Site Tubulin Inhibitor Competitive Binding Assay

HMBA vs. Tubulin polymerization-IN-46: Unique GTPase-Stimulating Activity Despite Lower Potency

While Tubulin polymerization-IN-46 exhibits superior anti-proliferative potency in MCF-7 cells (IC50 = 10 nM) compared to HMBA (IC50 = 47 nM) [1] , HMBA possesses a unique biochemical property: it increases the GTP hydrolysis rate of microtubule assembly [2]. This effect is not a universal feature of all tubulin inhibitors; many simply prevent polymerization without accelerating GTP turnover. This specific activity is linked to HMBA's ability to perturb the conformation of the GTP binding site in tubulin, a mechanism distinct from simpler polymerization inhibition.

GTP Hydrolysis Microtubule Dynamics Tubulin Polymerization

HMBA vs. Colchicine: Differential Impact on Mitotic Checkpoint Activation in MCF-7 Cells

HMBA treatment of MCF-7 cells leads to the activation of mitotic checkpoint proteins BubR1 and Mad2, a phenotype associated with its ability to depolymerize microtubules and reduce the distance between centrosomes [1]. While colchicine is a classic microtubule-depolymerizing agent that also induces G2/M arrest [2], the specific quantitative effects on checkpoint protein activation can vary between different colchicine-site ligands. The direct evidence of BubR1 and Mad2 activation by HMBA provides a mechanistic anchor for its observed mitotic block, differentiating it from compounds that may cause arrest through other pathways.

Mitotic Checkpoint BubR1 Mad2 G2/M Arrest

Optimal Scientific Use Cases for HMBA (CAS 564468-51-5) Based on Quantitative Differentiation


Mechanistic Studies of GTP Hydrolysis in Microtubule Dynamics

HMBA is the compound of choice for experiments designed to investigate the role of GTP hydrolysis in microtubule assembly and disassembly. Its unique ability to increase the GTP hydrolysis rate [1] distinguishes it from many other tubulin polymerization inhibitors. Researchers studying the conformational changes associated with GTP turnover in tubulin or the energetic requirements for microtubule dynamic instability will find HMBA to be an essential tool compound.

Investigating the BubR1/Mad2 Mitotic Checkpoint Pathway in MCF-7 Cells

Given its demonstrated ability to activate BubR1 and Mad2 in MCF-7 cells [1], HMBA is an ideal tool for dissecting the signaling pathways of the spindle assembly checkpoint. Studies focused on the molecular mechanisms linking microtubule depolymerization to checkpoint activation and subsequent mitotic arrest should prioritize HMBA over other tubulin inhibitors lacking this specific evidence.

p53-Dependent Apoptosis Studies in Breast Cancer Models

HMBA induces apoptotic cell death involving the p53 pathway in MCF-7 cells [1]. This property makes it a valuable compound for research aimed at understanding the link between mitotic catastrophe and p53-mediated apoptosis in breast cancer. Its defined mechanism of action (colchicine-site binding, GTPase stimulation) provides a clear context for interpreting p53 pathway activation, making it superior to less characterized tubulin inhibitors for this specific application.

Use as a Reference Inhibitor in Tubulin Polymerization Assays

With well-defined biochemical parameters including a Kd of 4.1 µM for tubulin binding and a Ki of 3.6 µM for colchicine competition [1], HMBA serves as an excellent reference standard in in vitro tubulin polymerization assays. Its activity profile is thoroughly documented, allowing for reliable benchmarking when screening novel tubulin inhibitors or studying the effects of mutations in the colchicine binding site.

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